Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate
Overview
Description
Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is known for its unique chemical structure, which includes a hydroxymethyl group and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate typically involves the reaction of 2-(hydroxymethyl)-3-methylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{2-(hydroxymethyl)-3-methylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing carbamate-based drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Methomyl: A carbamate insecticide with a similar structure but different functional groups.
Aldicarb: A highly toxic carbamate pesticide.
Uniqueness
Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate is unique due to its specific hydroxymethyl and methyl substitutions on the phenyl ring, which confer distinct chemical and biological properties compared to other carbamates
Biological Activity
Methyl (2-(hydroxymethyl)-3-methylphenyl)carbamate, also known by its CAS number 117550-23-9, is an organic compound classified as a carbamate. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate group attached to a phenyl ring with hydroxymethyl and methyl substituents. Its molecular formula is C10H13NO3, with a molecular weight of approximately 195.2151 g/mol. The presence of the hydroxymethyl group may enhance its solubility and reactivity, making it a subject of interest for synthetic chemists and biochemists alike.
Carbamates, including this compound, typically exert their biological effects through the inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, which can result in enhanced nerve signal transmission. While this mechanism is often associated with toxicity in insecticides, it also has therapeutic implications in treating conditions like glaucoma and Alzheimer's disease .
Biological Activities
The biological activities of this compound can be categorized into several areas:
- Neurotoxicity : Carbamates are known to induce neurotoxic effects through AChE inhibition. Studies have shown that exposure to various carbamates can lead to cytotoxicity in human cell lines, including endothelial cells and lymphocytes . For instance, exposure to methomyl and carbaryl resulted in oxidative stress and DNA damage in human umbilical vein epithelial cells.
- Antimicrobial Potential : There is emerging interest in the antimicrobial properties of carbamates. Research indicates that certain carbamate derivatives exhibit antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anticancer Activity : Some studies have evaluated the anticancer properties of carbamates. For example, compounds structurally related to this compound have been screened against various cancer cell lines, showing varying degrees of growth inhibition .
Case Studies
- Toxicity Assessment : A study assessed the toxicity of multiple carbamate pesticides, including this compound. The results indicated a dose-dependent decrease in cell viability across different concentrations, with significant DNA fragmentation observed at higher doses .
- Neuroprotective Effects : In contrast to its neurotoxic potential, some research has explored the neuroprotective effects of carbamates when used at therapeutic doses. These studies suggest that low concentrations may enhance cholinergic transmission beneficially without causing toxicity.
Comparative Analysis with Other Carbamates
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
Compound Name | CAS Number | Key Features |
---|---|---|
Methyl Carbamate | 97-59-6 | Simple structure; used as an insecticide |
Ethyl (2-(hydroxymethyl)-3-methylphenyl)carbamate | 874775-98-1 | Similar structure; potential variations in activity |
Phenyl Carbamate | 103-21-7 | Contains a phenyl group; used in polymer chemistry |
This table highlights how this compound's unique hydroxymethyl substituent may confer distinct biological properties compared to simpler or more complex carbamates.
Future Research Directions
Further pharmacological studies are necessary to fully elucidate the biological activity and therapeutic potential of this compound. Investigations into its specific interactions with biological targets could help clarify its role as either a therapeutic agent or a toxic compound.
Properties
IUPAC Name |
methyl N-[2-(hydroxymethyl)-3-methylphenyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-4-3-5-9(8(7)6-12)11-10(13)14-2/h3-5,12H,6H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALYNNPXLWTXFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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